3-Diethoxyphosphorylpropylazanium
Overview
Description
3-Diethoxyphosphorylpropylazanium, also known as diethyl (3-aminopropyl)phosphonate oxalate, is a versatile chemical compound with the molecular formula C9H20NO7P and a molecular weight of 285.23 g/mol.
Mechanism of Action
Target of Action
It is described as a useful research chemical , suggesting that it may interact with various biological targets depending on the context of the research.
Action Environment
It is suggested that the compound may be used in various fields, including medical research, environmental research, and industrial research, indicating that its action could be influenced by a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-diethoxyphosphorylpropylazanium typically involves the reaction of diethyl phosphite with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Diethoxyphosphorylpropylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Diethoxyphosphorylpropylazanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections, and cancer.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of 3-diethoxyphosphorylpropylazanium.
3-Aminopropanol: Another precursor used in the synthesis.
Phosphonic acid derivatives: Compounds with similar chemical properties and applications
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various biochemical reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
3-diethoxyphosphorylpropylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORFBNFNLHVIM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC[NH3+])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427347 | |
Record name | 3-diethoxyphosphorylpropylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203192-99-8 | |
Record name | 3-diethoxyphosphorylpropylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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